molecular formula C5H12ClNO B2745662 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride CAS No. 1989672-07-2

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

Cat. No. B2745662
CAS RN: 1989672-07-2
M. Wt: 137.61
InChI Key: BYHSFTFGFCNWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, also known as allyloxyamine hydrochloride, is a chemical compound with the molecular formula C5H11NO•HCl. It is a white crystalline powder that is commonly used in scientific research applications.

Scientific Research Applications

Orthogonal Protection Strategy in Synthetic Chemistry

Ramesh, Bhat, and Chandrasekaran (2005) demonstrated the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities of amino alcohols and aminophenols in one pot. They developed an orthogonal protection strategy exploiting the selective deblocking of propargyl carbonates over propargyl carbamates, which facilitates the simultaneous protection of an amine and an alcohol group and their selective deprotection (R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005).

Functionalized Macrocycles and Ligand Synthesis

Bernhardt et al. (2004) explored the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid to yield isomeric tetra-amine derivatives. These derivatives are precursors to functionalized macrocycles and ligands for metal complexation, underscoring the versatility of 2-(Prop-2-en-1-yloxy)ethan-1-amine derivatives in ligand synthesis (P. Bernhardt, J. Harrowfield, Yang Kim, G. Koutsantonis, Young Hoon Lee, P. Thuéry, 2004).

Biodegradable Polymers for Gene Delivery

Zhang et al. (2012) synthesized polyesters bearing pendant amine groups through ring-opening polymerization followed by thiol-yne "click" photochemistry. This class of biodegradable polymers displayed excellent cell penetration and gene delivery properties with low toxicities, highlighting the application of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride in designing dual-functional agents for biomedical applications (Zhonghai Zhang, Lichen Yin, Yunxiang Xu, Rong Tong, Yanbing Lu, Jie Ren, Jianjun Cheng, 2012).

Advanced Material Synthesis

Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds to form amine-treated polymers. These modifications resulted in polymers with increased thermal stability and promising biological activities, suggesting the potential of this compound derivatives in material science and medical applications (H. M. Aly, H. L. A. El-Mohdy, 2015).

properties

IUPAC Name

2-prop-2-enoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHSFTFGFCNWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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